N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide, also known as MPT0B392, is a chemical compound that has been studied for its potential use in cancer treatment.
Scientific Research Applications
Antiviral and COVID-19 Inhibition
Compounds related to N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide have shown promise in antiviral activities. Specifically, derivatives of this compound have been synthesized and evaluated as potential inhibitors of COVID-19. The binding energy for non-bonding interactions between these compounds and the SARS-CoV-2 main protease was determined, highlighting their potential utility in combating COVID-19 (Alghamdi et al., 2023).
Anticancer Activity
Research has also focused on the anticancer properties of related thiazole-pyridine compounds. Various derivatives have been synthesized and shown to have promising anticancer activity against multiple cancer cell lines, including liver carcinoma, laryngeal carcinoma, prostate cancer, and breast cancer (Alqahtani & Bayazeed, 2020); (Bayazeed & Alnoman, 2020).
Synthesis and Biological Activities
Other studies have focused on the synthesis of novel compounds with this structure, evaluating their biological activities. For example, novel imidazo[2,1-b]thiazole scaffolds have been synthesized and tested for cytotoxicity against human cancer cell lines, showing potential as inhibitors (Ding et al., 2012).
Antimicrobial Activity
Additionally, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This includes assessing their efficacy against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Isoxazole Derivatives and Apoptosis Regulation
In the context of cancer research, isoxazole derivatives of related compounds have shown the ability to induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents (Kumbhare et al., 2014).
Protonation Sites and Hydrogen Bonding
The compound has also been studied for its structural aspects, such as protonation sites and hydrogen bonding patterns, which are crucial for understanding its interactions and potential applications (Böck et al., 2021).
Oxidation and Copper(II) Complexes
Studies have also explored the oxidation of related heterocyclic thioureas to form benzothiazoles and their copper(II) complexes, which could have implications in various chemical and biological processes (West et al., 2003).
properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-16-6-9-19(10-7-16)32(28,29)15-22(27)26(14-17-5-3-4-12-24-17)23-25-20-13-18(30-2)8-11-21(20)31-23/h3-13H,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDFRAQMPSOGKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.